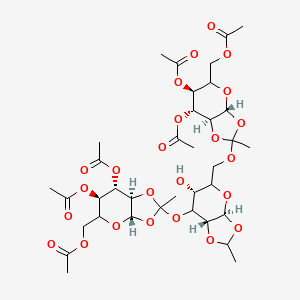

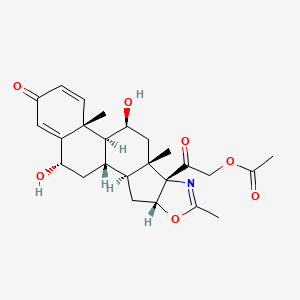

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-alpha- and beta-D-glucopyranose involves specific conditions that lead to the formation of key intermediates and products with potential application in further chemical reactions (Llewellyn & Williams, 1973). Another approach described the transformation of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride through reactions with thiophosgene and amines to yield significant glucopyranoside derivatives (Avalos Gonzalez et al., 1986).

Molecular Structure Analysis

High-resolution mass spectrometry has been utilized to detail the fragmentation pathways of 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-alpha-D-glucopyranose, providing insights into its molecular structure and the effects of various substituents (Dougherty et al., 1973).

Chemical Reactions and Properties

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride undergoes various chemical reactions, including transformation into thiazoline derivatives under specific conditions, which have been studied for their conformational aspects and potential biological activity (Myszka et al., 2003).

Physical Properties Analysis

Regioselective enzymatic hydrolysis has been employed to selectively deacetylate penta-O-acetyl-alpha-D-glucopyranose, demonstrating a method to obtain derivatives with a free secondary C-4 hydroxyl group, highlighting the compound's physical property manipulation for synthesis purposes (Bastida et al., 1999).

Chemical Properties Analysis

Research into the glycosyl donor potential of 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose has shown its applicability in oligosaccharide synthesis via a ferric chloride-catalyzed coupling reaction, indicating its valuable chemical properties in synthetic chemistry (Dasgupta & Anderson, 1990).

Aplicaciones Científicas De Investigación

Cyclodextrins in Drug Delivery and Stabilization

Cyclodextrins, a family of cyclic oligosaccharides derived from glucopyranose units, are known for their ability to form inclusion complexes with a variety of molecules. This characteristic enables them to enhance the solubility and stability of drugs, making them invaluable in pharmaceutical formulations. The modification of cyclodextrins, including acetylation, can significantly impact their solubility and complexation capabilities, suggesting a potential application area for "1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride" in enhancing drug delivery systems and stabilizing sensitive pharmaceutical compounds (Sharma & Baldi, 2016).

Chemical Synthesis and Enzyme Inhibition

Research on the synthesis of glucopyranose derivatives has demonstrated their potential as inhibitors of carbohydrate processing enzymes. Such compounds can mimic the structure of natural sugars, interfering with the activity of enzymes involved in the digestion of carbohydrates. This property indicates the potential of "1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride" in the development of new treatments for diseases related to carbohydrate metabolism, such as diabetes (Cipolla, La Ferla, & Nicotra, 1997).

Direcciones Futuras

The potential applications of this compound are vast. It can be used in the development and engineering of polymeric nanoparticles, solid lipid nanoparticles, quantum dots, and other nanomaterials . It can also be used in various therapeutic methods, including drug delivery systems, theragnostic, contrast agents, and nanoparticle-based MRI imaging .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-XHNNQSHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)

![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)